molecular formula C20H22N2O2 B5238943 N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide

N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide

Cat. No.: B5238943
M. Wt: 322.4 g/mol
InChI Key: JKDWQXSUAYEOCD-SEYXRHQNSA-N
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Description

N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a phenylprop-2-enoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide can be achieved through several methods. One common approach involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid to form the desired amide . For instance, the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C has been reported to yield N-tert-butyl amides efficiently .

Industrial Production Methods

Industrial production of benzamides often involves the direct condensation of carboxylic acids and amines. This can be facilitated by using catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride (ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and short reaction times.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, zinc perchlorate, and various Lewis acids . Reaction conditions typically involve moderate temperatures and solvent-free environments to enhance efficiency and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The amide linkage allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide is unique due to its combination of a tert-butyl group, phenylprop-2-enoyl group, and amide linkage. This combination imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)22-19(24)16-10-7-11-17(14-16)21-18(23)13-12-15-8-5-4-6-9-15/h4-14H,1-3H3,(H,21,23)(H,22,24)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDWQXSUAYEOCD-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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